1-Methoxy-4-nitrosobenzene
Overview
Description
Anisole, p-nitroso-: is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of anisole, where a nitroso group is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisole, p-nitroso- can be synthesized through the nitrosation of anisole. This process involves the reaction of anisole with nitrosating agents such as nitrous acid or nitrosyl chloride under acidic conditions. The reaction typically proceeds at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods: In industrial settings, the production of anisole, p-nitroso- involves the use of continuous flow reactors to maintain precise control over reaction conditions. The process includes the use of catalysts to enhance the reaction rate and yield. The separation of the product from the reaction mixture is achieved through techniques such as distillation and solvent extraction.
Chemical Reactions Analysis
Types of Reactions: Anisole, p-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products Formed:
Oxidation: Formation of p-nitroanisole.
Reduction: Formation of p-aminoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the reagent used.
Scientific Research Applications
Anisole, p-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, perfumes, and other chemical products.
Mechanism of Action
The mechanism of action of anisole, p-nitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
p-Nitroanisole: Similar structure but with a nitro group instead of a nitroso group.
p-Aminoanisole: Similar structure but with an amino group instead of a nitroso group.
p-Hydroxyanisole: Similar structure but with a hydroxyl group instead of a nitroso group.
Uniqueness: Anisole, p-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential applications. The nitroso group can undergo specific reactions that are not possible with other functional groups, making it valuable in synthetic chemistry and research.
Properties
IUPAC Name |
1-methoxy-4-nitrosobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSDPIZGIWNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164808 | |
Record name | Anisole, p-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-21-8 | |
Record name | 1-Methoxy-4-nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisole, p-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisole, p-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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